(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride
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Overview
Description
(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO. It is a cyclohexanol derivative with amino and difluoro substituents, making it a compound of interest in various scientific fields due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms into the cyclohexane ring using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Introduction of the amino group through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of different amine derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride: An enantiomer with similar structural properties but different stereochemistry.
Moxifloxacin hydrochloride: A fluoroquinolone antibacterial drug with a similar fluorinated cyclohexane structure.
Uniqueness
(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry and combination of amino and difluoro substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(1S,6R)-6-amino-2,2-difluorocyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)3-1-2-4(9)5(6)10;/h4-5,10H,1-3,9H2;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPXTUNZMQUXHX-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)(F)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C(C1)(F)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909288-26-1 |
Source
|
Record name | rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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